(1R)-(-)-10-Camphorsulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

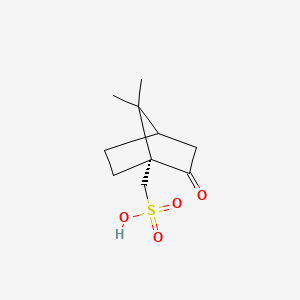

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O4S |

|---|---|

Molecular Weight |

232.3 g/mol |

IUPAC Name |

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7?,10-/m0/s1 |

InChI Key |

MIOPJNTWMNEORI-MHPPCMCBSA-N |

Isomeric SMILES |

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of (1R)-(-)-10-Camphorsulfonic Acid

This compound, a chiral derivative of camphor, is a vital organosulfur compound utilized extensively as a resolving agent for chiral amines and in the synthesis of enantiomerically pure compounds.[1][2] Its efficacy in pharmaceutical development, particularly in enhancing the solubility and stability of active pharmaceutical ingredients, makes a thorough understanding of its physical properties essential.[1] This guide provides a comprehensive overview of the core physical characteristics of this compound, details common experimental protocols for their determination, and presents a logical workflow for its physical characterization.

Core Physical and Chemical Properties

This compound is a relatively strong acid that presents as a colorless or white to off-white crystalline solid at room temperature.[1][2][3] It is known to be stable but hygroscopic, readily absorbing moisture from the air, and is incompatible with strong bases and strong oxidizing agents.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Property | Value |

| IUPAC Name | [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid[6] |

| CAS Number | 35963-20-3[1][2][7] |

| Molecular Formula | C₁₀H₁₆O₄S[1][6][7] |

| Molecular Weight | 232.30 g/mol [6][7] |

| Appearance | Off-white solid; Prismatic crystals; White to slightly beige crystalline powder[1][3][4] |

| Melting Point | 193-195 °C (decomposes)[4][5]; 196-202 °C[1]; 198 °C (decomposes)[4][5][7] |

| Boiling Point | 344.46 °C (rough estimate)[3]; 467.7 °C at 760 mmHg[8] |

| Density | 1.2981 g/cm³ (rough estimate)[3] |

| pKa | 1.17 ± 0.50 (Predicted)[3]; 1.2[2] |

| Optical Rotation | [α]²⁰/D: -21° ± 1°, c = 2 in H₂O[1][7] |

| Solubility | Soluble: Water, Sodium Hydroxide, Sodium Carbonate solutions[2][3][4][8]. Slightly Soluble: Glacial Acetic Acid, Ethyl Acetate, Ethanol, DMSO, Methanol[3][4][5]. Insoluble: Ether[4][5]. |

| pH | 1.2-1.4 (20g/L in H₂O)[3] |

Spectroscopic Data

Comprehensive chemical characterization of this compound has been performed using various spectroscopic methods.[9]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are available for this compound, typically run in a solvent like DMSO-d₆.[10][11] NMR is crucial for confirming the structural integrity and purity of the acid.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry and GC/MS have been used to characterize the compound and determine its optical purity.[9]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[6]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. While specific experimental reports for this compound are proprietary, the following sections describe the general methodologies employed.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: A melting point apparatus, such as a Vernier Melt Station or a traditional oil bath setup, is used.[12]

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[12]

-

The capillary tube is placed in the heating block of the apparatus.[12]

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range indicates the melting point. For a pure substance, this range is typically narrow.[12] Given that the compound decomposes, observations of color change or gas evolution are also noted.[4]

-

Solubility Assessment

Solubility is determined by observing the dissolution of the solute in a given solvent.

-

Procedure:

-

A pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added at room temperature.

-

The mixture is agitated (vortexed or shaken) for a set period.

-

Visual inspection determines if the solid has completely dissolved. If not, the mixture may be gently heated to assess solubility at higher temperatures.

-

The substance is classified as soluble, slightly soluble, or insoluble based on the amount that dissolves.[13]

-

Optical Rotation Measurement

As a chiral molecule, its ability to rotate plane-polarized light is a defining characteristic.

-

Apparatus: A polarimeter.

-

Procedure:

-

A solution of this compound is prepared at a precise concentration (e.g., c = 2, meaning 2g per 100mL) in a specified solvent, typically water.[1]

-

The polarimeter sample cell is filled with the solution, ensuring no air bubbles are present.

-

The observed rotation (α) is measured at a specific temperature (usually 20°C) and wavelength (D-line of a sodium lamp, 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters and 'c' is the concentration in g/mL.

-

Visualizations

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical and structural characterization of a chemical sample like this compound.

Caption: Workflow for the characterization of a chemical sample.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 35963-20-3 [amp.chemicalbook.com]

- 4. This compound | 35963-20-3 [chemicalbook.com]

- 5. This compound | 35963-20-3 [amp.chemicalbook.com]

- 6. Camphorsulfonic acid, (-)- | C10H16O4S | CID 5771688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 35963-20-3 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to (1R)-(-)-10-Camphorsulfonic Acid

CAS Number: 35963-20-3

This technical guide provides a comprehensive overview of (1R)-(-)-10-Camphorsulfonic acid (CSA), a pivotal chiral resolving agent and catalyst for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, applications, detailed experimental protocols, and essential safety information.

Core Properties and Specifications

This compound is a strong, chiral organic acid derived from camphor.[1] Its rigid bicyclic structure and the presence of a sulfonic acid group make it a highly effective tool in asymmetric synthesis and the separation of enantiomers.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O₄S | [3][4] |

| Molecular Weight | 232.30 g/mol | [4][5] |

| Melting Point | 193-198 °C (decomposes) | [3][4][6] |

| Appearance | Prismatic crystals | [6] |

| Optical Rotation ([α]20/D) | -21° (c=2 in H₂O) | |

| pKa | 1.2 | [7] |

| Solubility | Soluble in water. Slightly soluble in glacial acetic acid and ethyl acetate. Insoluble in ether. | [6][7] |

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data Highlights | References |

| ¹H NMR | Spectra available in DMSO-d6. | [8] |

| Mass Spectrometry (MS) | Characterized by high-resolution mass spectroscopy in negative electrospray ionization mode. | [9] |

| Infrared (IR) Spectroscopy | Data available through various suppliers. | |

| Electronic Circular Dichroism (ECD) | Used in conjunction with quantum chemical calculations to confirm stereochemistry. | [9] |

Applications in Research and Development

This compound is a versatile reagent with numerous applications in both academic research and industrial processes.

-

Chiral Resolution: Its primary application is in the separation of racemic mixtures, particularly amines and amino alcohols, through the formation of diastereomeric salts that can be separated by crystallization.[1][10][11][12] This technique is fundamental in the production of enantiomerically pure active pharmaceutical ingredients (APIs).[9][11]

-

Asymmetric Synthesis: It serves as a chiral catalyst or auxiliary in a variety of stereoselective reactions, including Friedel-Crafts reactions, Henry (nitroaldol) reactions, and the synthesis of pseudoglycosides.[1][2][13]

-

Pharmaceutical Development: Beyond resolution, it is used to enhance the solubility and stability of certain drug compounds.[2][14]

-

Polymer Chemistry: It can act as a dopant for conductive polymers like polyaniline, improving their properties.[1]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. Below are protocols for its use as a chiral resolving agent.

Protocol 1: Resolution of Racemic Diethanolamine

This protocol outlines the separation of a racemic diethanolamine derivative using this compound, adapted from a published procedure.[10]

Materials:

-

Racemic 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol

-

This compound (CSA)

-

Acetone

-

Aqueous ammonia or other suitable base

-

Chloroform or other suitable organic solvent for extraction

Procedure:

-

Salt Formation: Dissolve the racemic diethanolamine and an equimolar amount of this compound in boiling acetone.

-

Crystallization: Stir the mixture at room temperature for approximately 16 hours to allow for the precipitation of the diastereomeric salt.

-

Separation: Filter the precipitate. The solid contains one diastereomer, while the filtrate contains the other.

-

Liberation of Enantiomers:

-

From Precipitate: Treat the filtered solid with a base (e.g., aqueous ammonia) to neutralize the sulfonic acid and extract the free amine into an organic solvent like chloroform. This will yield one enantiomer (e.g., R,R-(-)-1) with high enantiomeric excess (>99%).[10]

-

From Filtrate: Treat the filtrate with a base and perform an extraction to recover the other enantiomer (e.g., S,S-(+)-1), which may require further purification or enrichment.[10]

-

-

Enantiomeric Excess (ee) Determination: Analyze the ee of the resolved products using chiral High-Performance Liquid Chromatography (HPLC).[10]

Protocol 2: Resolution of Primary Amines with an Acidic α-Hydrogen

This generalized protocol is based on a patented process for the resolution and simultaneous racemization of the undesired enantiomer.[15]

Materials:

-

Racemic primary amine

-

This compound (or its enantiomer)

-

Appropriate organic solvent (e.g., isopropyl acetate, acetonitrile)[15]

-

Water

-

Aromatic aldehyde (e.g., 3,5-dichlorosalicylaldehyde) as a racemization catalyst[15]

-

Seed crystals of the desired diastereomeric salt

Procedure:

-

Solution Preparation: Dissolve the racemic amine in the chosen organic solvent system.

-

Acid Addition: Add approximately 0.86-0.94 mole equivalents of the chiral sulfonic acid and 1 to 5 mole equivalents of water.[15]

-

Seeding: Add seed crystals of the desired pure diastereomeric salt to induce crystallization.

-

Racemization: Add a catalytic amount of an aromatic aldehyde to facilitate the racemization of the un-crystallized enantiomer in the solution.

-

Isolation: Filter the mixture to isolate the optically pure diastereomeric salt of the primary amine.

-

Liberation of Free Amine: The pure enantiomer of the amine can be liberated from the salt by treatment with a base.

Visualized Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key processes involving this compound.

Safety and Handling

This compound is a corrosive substance that requires careful handling to prevent injury.[16][17]

Hazard Identification

| Hazard | Description | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | Causes severe skin burns. | GHS05 | Danger |

| Eye Damage | Causes serious eye damage, potentially leading to blindness. | GHS05 | Danger |

| Ingestion | Harmful if swallowed. Causes burns to the digestive and respiratory tracts. | GHS05 | Danger |

Data sourced from multiple safety data sheets.[5][16][17]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Use a respirator with appropriate cartridges if dust is generated.

-

Engineering Controls: Handle only in a well-ventilated area, preferably under a chemical fume hood.[16]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container. The substance is hygroscopic and air-sensitive.[6][16] Store in a corrosives area, away from strong bases and strong oxidizing agents.[6][16]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[5][17]

-

Eye Contact: Immediately rinse with water for several minutes, holding the eyelids open. Seek immediate medical attention.[16][17]

-

Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[16][17]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16][17]

-

This guide is intended for informational purposes for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. This compound: Uses and Mechanism_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 35963-20-3 | FC19650 [biosynth.com]

- 5. This compound MSDS/SDS | Supplier & Distributor [ccount-chem.com]

- 6. This compound | 35963-20-3 [chemicalbook.com]

- 7. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. nbinno.com [nbinno.com]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 15. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to (1R)-(-)-10-Camphorsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

(1R)-(-)-10-Camphorsulfonic acid, a chiral derivative of camphor, stands as a cornerstone in the field of stereochemistry. Its unique structural features and strong acidic nature make it an invaluable tool for the resolution of racemates and a powerful catalyst in asymmetric synthesis. This guide provides a comprehensive overview of its structure, properties, and key applications, tailored for professionals in the chemical and pharmaceutical sciences.

Core Structural and Chemical Properties

This compound, systematically named [(1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid, is a white, crystalline solid.[1] It is characterized by its bicyclic camphor skeleton, which imparts a rigid and well-defined chiral environment. The presence of the sulfonic acid group confers strong Brønsted acidity, a key feature for its utility in catalysis and diastereomeric salt formation.[2] The compound is hygroscopic and stable under normal conditions but is incompatible with strong bases and oxidizing agents.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its application in various experimental setups.

| Property | Value | References |

| CAS Number | 35963-20-3 | |

| Molecular Formula | C₁₀H₁₆O₄S | |

| Molecular Weight | 232.30 g/mol | |

| Melting Point | 198 °C (decomposes) | [1] |

| Appearance | White to off-white crystalline powder | |

| Optical Rotation [α]²⁰/D | -21° (c=2 in H₂O) | |

| Solubility | Soluble in water. Slightly soluble in glacial acetic acid and ethyl acetate. Insoluble in ether. | [1] |

| pKa | ~1.2 |

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of this compound. Below is a summary of its characteristic spectroscopic data.

¹H NMR (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.48 | s | 1H | -SO₃H |

| 3.04 | d | 1H | CH ₂-SO₃H |

| 2.56-2.60 | m | 1H | C4-H |

| 2.25-2.31 | m | 1H | C3-H ₐ |

| 1.88-1.99 | m | 1H | C3-H ₑ |

| 1.04 | s | 3H | C7-CH ₃ |

| 0.75 | s | 3H | C7-CH ₃ |

Note: The spectrum shows other multiplets for the remaining camphor scaffold protons. The provided assignments are for key protons.

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| 217.5 | C2 (C=O) |

| 58.5 | C1 |

| 49.0 | C10 (-CH₂SO₃H) |

| 47.5 | C7 |

| 43.0 | C4 |

| 27.0 | C5 |

| 25.0 | C6 |

| 20.0 | C8 (-CH₃) |

| 19.5 | C9 (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2960-2880 | C-H stretch (alkane) |

| 1740 | C=O stretch (ketone) |

| 1230 & 1170 | S=O stretch (sulfonic acid) |

| 1040 | S-O stretch (sulfonic acid) |

Experimental Protocols

Synthesis of this compound

The standard procedure for the synthesis of camphorsulfonic acid involves the sulfonation of camphor. To obtain the specific (1R)-(-) enantiomer, (1R)-(+)-camphor is used as the starting material.

Materials:

-

(1R)-(+)-Camphor

-

Concentrated Sulfuric Acid

-

Acetic Anhydride

-

Ether

-

Glacial Acetic Acid (for recrystallization, optional)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place concentrated sulfuric acid and cool the flask in an ice-salt bath.

-

Slowly add acetic anhydride to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 20 °C.

-

Once the addition is complete, add powdered (1R)-(+)-camphor to the mixture.

-

Continue stirring until the camphor is completely dissolved.

-

Remove the cooling bath and allow the mixture to stand at room temperature for at least 36 hours, during which the product will crystallize.

-

Collect the crystalline product by suction filtration and wash it thoroughly with cold ether to remove any unreacted starting materials and acetic acid.

-

Dry the product in a vacuum desiccator.

-

For higher purity, the crude product can be recrystallized from glacial acetic acid.[3]

Chiral Resolution of a Racemic Amine: A General Protocol

This compound is widely used for the resolution of racemic bases, particularly amines, through the formation of diastereomeric salts.

Materials:

-

Racemic amine

-

This compound (0.5-1.0 equivalent)

-

A suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

A suitable base (e.g., NaOH, NaHCO₃) for liberation of the free amine

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve this compound in the same solvent, using gentle heating if necessary.

-

Slowly add the acid solution to the amine solution with stirring.

-

Crystallization: Allow the resulting solution to cool to room temperature, and then let it stand to allow for the crystallization of one of the diastereomeric salts. The choice of solvent is crucial here, as it will determine the differential solubility of the two diastereomeric salts.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The filtrate contains the other diastereomeric salt.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in a mixture of water and an organic extraction solvent.

-

Add a base (e.g., 2M NaOH) dropwise with stirring until the aqueous layer is basic. This will neutralize the camphorsulfonic acid and liberate the free amine.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

The enantiomeric excess (ee) of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.

Visualized Workflows and Mechanisms

Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

Caption: Workflow for chiral resolution of amines via diastereomeric salt formation.

Catalytic Cycle in Asymmetric Synthesis

As a strong chiral Brønsted acid, this compound can catalyze a variety of enantioselective reactions. The general mechanism involves the protonation of a substrate to form a chiral ion pair, which then reacts in a stereocontrolled manner. The diagram below illustrates a generic catalytic cycle for a reaction such as a Diels-Alder or Michael addition.

Caption: Generalized catalytic cycle for a Brønsted acid-catalyzed asymmetric reaction.

Conclusion

This compound is a versatile and indispensable reagent in modern organic chemistry. Its well-defined chiral structure, combined with its strong acidity, provides a powerful platform for the separation of enantiomers and the catalysis of asymmetric transformations. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective application in research, development, and manufacturing within the pharmaceutical and chemical industries.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (1R)-(-)-10-Camphorsulfonic Acid

This compound, a chiral sulfonic acid derived from camphor, is a pivotal reagent in the fields of organic chemistry and pharmacology. Its unique stereochemical properties make it an invaluable tool for the synthesis and resolution of chiral molecules, a critical aspect of modern drug development. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Weight | 232.30 g/mol [1][2] |

| Molecular Formula | C₁₀H₁₆O₄S[1][3][4] |

| CAS Number | 35963-20-3[3] |

| Melting Point | 196 - 202 °C[3], 198 °C (decomposes)[4] |

| Appearance | Off-white solid[3] |

| Optical Rotation | [α]20/D -21±1°, c=2 in H₂O[3] |

| IUPAC Name | [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid[1] |

Applications in Research and Drug Development

This compound is primarily utilized as a chiral resolving agent and as a catalyst in asymmetric synthesis.[3] Its acidic nature and defined stereochemistry allow for the formation of diastereomeric salts with racemic mixtures of basic compounds. These diastereomeric salts exhibit different physical properties, such as solubility, enabling their separation by crystallization.

In pharmaceutical development, this compound is instrumental in:

-

Chiral Resolution: Separating enantiomers of active pharmaceutical ingredients (APIs). The biological activity of many drugs is stereospecific, making the isolation of the desired enantiomer essential.

-

Asymmetric Synthesis: Acting as a chiral catalyst or auxiliary to guide reactions towards the formation of a specific stereoisomer.[3]

-

API Formulation: Improving the solubility and stability of certain drug substances through salt formation.[3]

Experimental Protocol: Chiral Resolution of a Racemic Amine

The following is a generalized protocol for the chiral resolution of a racemic amine using this compound.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, isopropanol)

-

Filtration apparatus

-

Polarimeter

Procedure:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of this compound in the same solvent.

-

Crystallization: Slowly add the camphorsulfonic acid solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The mixture is typically heated to ensure complete dissolution and then slowly cooled to facilitate fractional crystallization.

-

Isolation: The less soluble diastereomeric salt will crystallize out of the solution first. Isolate the crystals by filtration.

-

Purification: The isolated salt can be recrystallized from a fresh portion of the solvent to improve diastereomeric purity.

-

Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the camphorsulfonic acid and liberate the free enantiomerically enriched amine.

-

Extraction and Analysis: Extract the free amine with an organic solvent. The enantiomeric excess can be determined using chiral chromatography or polarimetry.

Logical Workflow for Chiral Resolution

The diagram below illustrates the general workflow for the separation of enantiomers using this compound.

Caption: Workflow of chiral resolution using a resolving agent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (1R)-(-)-10-Camphorsulfonic Acid from Camphor

This compound , often abbreviated as (-)-CSA or (1R)-CSA, is a chiral resolving agent and a strong acid catalyst widely utilized in asymmetric synthesis and the pharmaceutical industry.[1][2] Its utility stems from its ability to form diastereomeric salts with racemic bases, allowing for their separation.[2] This guide provides a comprehensive overview of the synthesis of this compound starting from (1R)-(+)-camphor, detailing the reaction mechanism, experimental protocols, and key analytical data.

Reaction Mechanism: Sulfonation of Camphor

The synthesis of 10-camphorsulfonic acid is achieved through the sulfonation of camphor.[1] The reaction is typically performed using a mixture of concentrated sulfuric acid and acetic anhydride.[1][3] While it appears to be a straightforward sulfonation of a sterically hindered and unactivated methyl group, the actual mechanism is more complex. It is believed to proceed through a series of rearrangements, including a retro-semipinacol rearrangement, to form a more reactive alkene intermediate which then undergoes sulfonation.[1][4]

The proposed mechanism involves the following key steps:

-

Protonation of the camphor carbonyl group by the strong acid medium.

-

A retro-semipinacol rearrangement to relieve ring strain and form a tertiary carbocation.

-

Deprotonation adjacent to the carbocation to form an alkene intermediate.

-

Sulfonation of the alkene by an electrophilic sulfur trioxide equivalent.

-

A final semipinacol rearrangement to regenerate the bicyclic ketone structure, now with the sulfonic acid group at the C-10 position.[1]

Caption: Proposed reaction mechanism for the sulfonation of camphor.

Experimental Protocols

The following protocol is adapted from established procedures for the synthesis of camphorsulfonic acid.[3] To synthesize the specific (1R)-(-) enantiomer, optically active (1R)-(+)-camphor must be used as the starting material.[3]

Materials and Equipment

-

Reactants : (1R)-(+)-Camphor, Concentrated Sulfuric Acid (H₂SO₄), Acetic Anhydride ((CH₃CO)₂O).

-

Solvents : Anhydrous Ether, Glacial Acetic Acid (for recrystallization).

-

Equipment : Three-necked round-bottom flask, powerful mechanical stirrer, dropping funnel, thermometer, ice-salt bath, suction filter apparatus, vacuum desiccator.

Synthesis Procedure

-

Preparation of Sulfonating Mixture : In a 3-liter, three-necked round-bottom flask equipped with a powerful stirrer, dropping funnel, and thermometer, place 588 g (366 ml, 6 moles) of concentrated sulfuric acid.[3]

-

Cooling : Cool the flask in an ice-salt mixture.[3]

-

Addition of Acetic Anhydride : While stirring, slowly add 1216 g (1170 ml, 12 moles) of acetic anhydride. The rate of addition should be controlled to maintain the internal temperature below 20°C. This addition typically takes 1 to 1.5 hours.[3] Allowing the temperature to rise above this can lead to discolored products.[3]

-

Addition of Camphor : Remove the dropping funnel and add 912 g (6 moles) of coarsely powdered (1R)-(+)-camphor.[3]

-

Reaction : Continue stirring until all the camphor has dissolved. Then, stop the stirrer, remove the cooling bath, and allow the mixture to stand at room temperature for at least 36 hours.[3] Longer standing times (up to 2 weeks) can increase the yield.[3]

-

Isolation of Crude Product : The product will crystallize from the reaction mixture. Collect the solid this compound on a suction filter.[3]

-

Washing : Wash the collected solid thoroughly with anhydrous ether to remove residual acetic and sulfuric acids.[3] Due to the product's hygroscopic nature, it is advisable to decant the mother liquor and wash the crystals by stirring with several portions of ether within the flask before filtration.[3]

-

Drying : Dry the nearly white crystalline product in a vacuum desiccator at room temperature.[3] The typical yield of the crude product is between 38-47%.[3]

Purification Protocol (Recrystallization)

-

Dissolution : Dissolve approximately 60 g of the crude, dried product in 90 ml of hot glacial acetic acid (around 105°C).[3]

-

Crystallization : Allow the solution to cool, inducing crystallization of the purified camphorsulfonic acid.

-

Isolation : Collect the purified crystals by suction filtration.

-

Drying : Dry the crystals under vacuum. This process typically results in a recovery of about 40 g of purified material.[3]

Caption: Experimental workflow for the synthesis of (1R)-(-)-10-CSA.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₄S | [1][5] |

| Molecular Weight | 232.30 g/mol | [1][5] |

| Appearance | Colorless/white prismatic crystals | [2][3] |

| Melting Point | 198 °C (decomposes) | [5] |

| Yield (Crude) | 38 - 47% | [3] |

| Optical Activity [α]20/D | -21° (c = 2 in H₂O) | [5] |

| Acidity (pKa) | 1.2 | [1] |

| Solubility | Soluble in water; slightly soluble in glacial acetic acid and ethyl acetate; insoluble in ether. | [1][2] |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques. Comprehensive characterization is crucial, especially when the product is intended for pharmaceutical applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[6][7]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry can verify the molecular weight and elemental composition.[6]

-

Optical Purity : The enantiomeric purity can be determined using NMR with a chiral solvating agent or by gas chromatography/mass spectrometry (GC/MS) with a chiral column.[6]

-

Melting Point : The melting point provides a quick assessment of purity.[5]

-

X-ray Crystallography : Can be used to determine the absolute configuration of the chiral centers, confirming the (1R,4S) configuration for the (-)-enantiomer.[6]

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | 35963-20-3 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. (1R)-(-)-10-樟脑磺酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

Commercial Availability of (1R)-(-)-10-Camphorsulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R)-(-)-10-Camphorsulfonic acid (CSA) , a chiral sulfonic acid derived from camphor, is a critical reagent in the pharmaceutical and fine chemical industries. Its primary application lies in the resolution of racemic mixtures, a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability of this compound, typical quality specifications, and a practical workflow for supplier selection.

Commercial Availability and Specifications

This compound is readily available from a wide range of chemical suppliers, from large-scale manufacturers to specialized research chemical providers. The product is typically offered in various grades and quantities to suit different research and development needs. Key specifications to consider when sourcing this material are summarized in the table below.

| Supplier Example | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation |

| Simson Pharma Limited | Certificate of Analysis provided | 35963-20-3 | C10H16O4S | 232.29 | - | - |

| Muby Chemicals | ≥ 99.5% | 35963-20-3 | C10H16O4S | 232.3 | 195-200 (decomposes) | - |

| Chem-Impex | ≥ 98% (NMR) | 35963-20-3 | C10H16O4S | 232.3 | 196 - 202 | [α]20/D −21±1°, c=2 in H2O[1] |

| Biosynth | - | 35963-20-3 | C10H16O4S | 232.3 | 198 | - |

| Sigma-Aldrich (Merck) | ≥ 98.0% (T) | 35963-20-3 | C10H16O4S | 232.30 | 198 (decomposes) | [α]20/D −21.5±1°, c=10% in H2O |

| Spectrum Chemical | - | 35963-20-3 | C10H16O4S | 232.30 | - | - |

| Apollo Scientific | 99% | 35963-20-3 | - | - | - | - |

| Home Sunshine Pharma | ≥ 99.00% | 35963-20-3 | C10H16O4S | - | 198 | - |

| Manchester Organics | 0.97 | 35963-20-3 | C10H16O4S | 232.297 | - | - |

Note: This table is a representative sample and not exhaustive. Researchers should always consult the supplier's specific certificate of analysis for detailed and lot-specific data.

Supplier Selection Workflow

The selection of a suitable supplier for this compound is a critical step that can impact the quality, consistency, and cost-effectiveness of a research or development project. The following workflow provides a structured approach to this process.

Caption: A logical workflow for selecting a commercial supplier of this compound.

Experimental Protocol: Chiral Resolution of a Racemic Amine

This compound is widely used for the resolution of racemic amines through the formation of diastereomeric salts, which can then be separated by fractional crystallization. The following is a generalized protocol based on common literature procedures.[2][3][4]

Materials:

-

Racemic amine

-

This compound (1.0 equivalent)

-

Anhydrous solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Base for liberation of the free amine (e.g., aqueous NaOH, NaHCO3)

-

Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

Procedure:

-

Salt Formation: Dissolve the racemic amine in a minimal amount of a suitable anhydrous solvent. In a separate flask, dissolve one equivalent of this compound in the same solvent. Slowly add the acid solution to the amine solution with stirring.

-

Crystallization: The diastereomeric salt may precipitate immediately or require cooling, concentration of the solvent, or seeding to induce crystallization. The mixture is typically stirred at room temperature or cooled to a lower temperature to maximize the yield of the less soluble diastereomer.

-

Isolation of Diastereomer: The crystalline diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent. The filtrate, containing the more soluble diastereomer, should be saved for potential recovery of the other enantiomer.

-

Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water or a suitable solvent and treated with a base (e.g., 1M NaOH) to neutralize the camphorsulfonic acid and liberate the free amine.

-

Extraction and Purification: The free amine is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the enantiomerically enriched amine.

-

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Caption: A generalized experimental workflow for the chiral resolution of a racemic amine.

Conclusion

This compound is a readily available and indispensable tool for the synthesis of enantiomerically pure compounds. A thorough evaluation of supplier specifications and a systematic approach to procurement are essential for ensuring the quality and success of research and development endeavors in the pharmaceutical and chemical industries. The provided workflows offer a framework for making informed decisions regarding the sourcing and application of this critical chiral resolving agent.

References

An In-depth Technical Guide to the Safe Handling of (1R)-(-)-10-Camphorsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (1R)-(-)-10-Camphorsulfonic acid (CSA), a crucial chiral resolving agent and intermediate in organic synthesis. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a strong organic acid.[1] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₄S | [2][3] |

| Molecular Weight | 232.3 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 193-195 °C (decomposes) | [3] |

| Solubility | Soluble in water. Insoluble in ether and slightly soluble in glacial acetic acid and ethyl acetate. | [1][3] |

| Hygroscopicity | Hygroscopic; sensitive to moisture. | [3][6] |

| pKa | 1.2 | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[2][7] The primary hazards are its corrosive nature.

GHS Classification:

| Category | Classification |

| Skin Corrosion/Irritation | Category 1B/1C[2][7][8] |

| Serious Eye Damage/Irritation | Category 1[2][7][8] |

Hazard Statements:

Pictograms:

-

corrosion GHS05[4]

First-Aid Measures

Immediate medical attention is required in case of exposure.[2]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[2][11][12] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[2][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[2][7][12] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][11][12] |

Firefighting Measures

While not readily flammable, this compound is combustible.[5][6]

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide.[6] |

| Unsuitable Extinguishing Media | Avoid high-pressure water jets.[6] |

| Specific Hazards | Emits toxic fumes, including sulfur oxides and carbon oxides, under fire conditions.[6] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][11] |

Accidental Release Measures

Prompt and appropriate cleanup of spills is crucial to prevent exposure and environmental contamination.

| Step | Action |

| Personal Precautions | Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Avoid breathing dust.[2][6][7] |

| Environmental Precautions | Prevent the material from entering drains, waterways, or soil.[6] |

| Containment and Cleanup | For minor spills, sweep or scoop up the material and place it in a suitable, labeled container for disposal. For major spills, clear the area and move upwind.[5][6] After removal, wash the spill area with plenty of water.[6] |

Handling and Storage

Proper handling and storage practices are essential for maintaining the chemical's integrity and ensuring safety.

| Aspect | Guideline |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[6][7] Avoid breathing dust and contact with skin, eyes, and clothing.[6][7] Do not eat, drink, or smoke when handling.[6][7] |

| Storage | Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[6][12] Keep away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.[3][6] Store locked up.[2] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for minimizing exposure.

| Control | Specification |

| Engineering Controls | Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits. Ensure eyewash stations and safety showers are close to the workstation.[2][12] |

| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield.[2][7] |

| Skin Protection | Wear appropriate protective gloves (e.g., butyl rubber) and clothing, such as a lab coat or chemical-resistant apron, to prevent skin exposure.[7] |

| Respiratory Protection | If engineering controls are insufficient, wear a NIOSH/MSHA-approved respirator.[2][12] |

Stability and Reactivity

Understanding the chemical's stability and reactivity is crucial for safe storage and handling.

| Aspect | Information |

| Chemical Stability | Stable under recommended storage conditions.[3][6] |

| Reactivity | Reacts with strong bases and may react with oxidizing agents.[6] Contact with alkaline materials liberates heat.[5] Reacts with mild steel and galvanized steel to produce hydrogen gas, which can form an explosive mixture with air.[5] |

| Conditions to Avoid | Humidity, moisture, and exposure to air for long periods.[6] |

| Incompatible Materials | Strong bases, strong oxidizing agents, strong reducing agents.[3][6] |

| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including sulfur oxides and carbon oxides.[2][6] |

Experimental Protocols and Workflows

While specific experimental protocols are application-dependent and beyond the scope of this guide, the following workflows illustrate the logical steps for safe handling and emergency response.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A flowchart outlining the immediate steps to take in the event of an exposure incident.

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 35963-20-3 [chemicalbook.com]

- 4. (1R)-(-)-10-樟脑磺酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound MSDS/SDS | Supplier & Distributor [ccount-chem.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Camphorsulfonic acid, (-)- | C10H16O4S | CID 5771688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Solubility of (1R)-(-)-10-Camphorsulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1R)-(-)-10-Camphorsulfonic acid (CSA) in various organic solvents. A thorough understanding of its solubility characteristics is critical for its effective use as a chiral resolving agent, a catalyst in asymmetric synthesis, and in the formulation of active pharmaceutical ingredients (APIs). This document collates available solubility data, presents detailed experimental methodologies for its determination, and visualizes key processes and concepts.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on various technical data sheets and chemical encyclopedias, a qualitative and semi-quantitative understanding can be established. The solubility of CSA is dictated by the interplay between its polar sulfonic acid group and its nonpolar camphor backbone.

Below is a summary of the reported solubility characteristics of this compound in common organic solvents.

| Solvent | Type | Reported Solubility |

| Water | Protic, Polar | Soluble, Very Easily Soluble[1][2], Sparingly Soluble[3] |

| Methanol | Protic, Polar | Slightly Soluble[3], Soluble[4] |

| Ethanol | Protic, Polar | Slightly Soluble[5][6][7], Very Easily Soluble[1][2] |

| Acetone | Aprotic, Polar | Information not readily available in searched sources. |

| Ethyl Acetate | Aprotic, Polar | Slightly Soluble[5][6][7][8] |

| Glacial Acetic Acid | Protic, Polar | Slightly Soluble[5][6][7][8] |

| Chloroform | Aprotic, Polar | Soluble[1][2] |

| Diethyl Ether | Aprotic, Nonpolar | Insoluble[5][6][7][8], Very Slightly Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Slightly Soluble[3] |

It is important to note that terms like "slightly soluble" and "soluble" are qualitative and can vary between sources. For precise applications, experimental determination of solubility under the specific conditions of use is highly recommended.

Experimental Protocols for Solubility Determination

The solubility of a solid compound like this compound in an organic solvent can be determined using several established methods. The isothermal equilibrium method, often coupled with gravimetric or spectroscopic analysis, is a reliable and commonly employed technique.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for solubility determination due to its accuracy and reliability.[9]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution becomes saturated. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that temperature.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with tight-fitting caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dish or suitable container for gravimetric analysis

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for spectroscopic/chromatographic analysis

Procedure:

-

Sample Preparation: Add an excess amount of finely powdered this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary from hours to days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature for a period to allow the excess solid to sediment.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. The filter is essential to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Concentration Analysis: Determine the concentration of this compound in the withdrawn sample using one of the following methods:

-

Gravimetric Analysis:

-

Transfer the known volume of the filtered saturated solution to the evaporating dish.[5][10]

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven at a temperature below the decomposition point of the acid).[5][10]

-

Once the solvent is completely removed, dry the residue to a constant weight.[5][10]

-

The weight of the solid residue corresponds to the amount of this compound dissolved in the withdrawn volume of the solvent.

-

Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

-

Spectroscopic/Chromatographic Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (using UV-Vis spectrophotometry) or peak area (using HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking the dilution factor into account.

-

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

References

- 1. CAS 3144-16-9: Camphorsulfonic acid | CymitQuimica [cymitquimica.com]

- 2. Taiwan Tekho Camphor Co., Ltd. [camphor.com.tw]

- 3. 35963-20-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. This compound | 35963-20-3 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scribd.com [scribd.com]

Unveiling the Catalytic Power of Camphorsulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Camphorsulfonic acid (CSA), a strong, chiral Brønsted acid derived from camphor, has emerged as a versatile and powerful catalyst in organic synthesis. Its unique combination of acidity, chirality, and solubility in various organic solvents makes it an invaluable tool for a wide range of chemical transformations, from the construction of complex heterocyclic scaffolds to the stereoselective synthesis of crucial pharmaceutical intermediates. This in-depth technical guide explores the core mechanism of action of CSA as a catalyst, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Core Mechanism of Action: Brønsted Acid Catalysis

The primary mechanism by which camphorsulfonic acid catalyzes organic reactions is through its action as a Brønsted acid. The sulfonic acid moiety (-SO₃H) readily donates a proton to electrophilic functional groups, most commonly carbonyl groups in aldehydes and ketones, as well as imines. This protonation enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

The catalytic cycle can be generalized as follows:

-

Protonation: CSA protonates the substrate (e.g., a carbonyl compound), forming a highly reactive, positively charged intermediate.

-

Nucleophilic Attack: A nucleophile attacks the activated substrate, leading to the formation of a new chemical bond.

-

Deprotonation: The camphorsulfonate anion (CSA⁻) abstracts a proton, regenerating the catalyst and releasing the final product. This turnover allows for the use of CSA in catalytic amounts.

This fundamental mechanism underpins a variety of important synthetic transformations, including multicomponent reactions, Michael additions, Mannich reactions, and aldol reactions.

Key Applications and Quantitative Data

CSA has demonstrated exceptional efficacy in catalyzing a multitude of organic reactions. The following tables summarize quantitative data for several key applications, showcasing the catalyst's efficiency and, in some cases, its ability to induce stereoselectivity.

Synthesis of Fused Quinolines

A one-pot, three-component reaction of arylamines, aromatic aldehydes, and cyclic ketones catalyzed by CSA provides an efficient route to fused quinoline derivatives, which are important structural motifs in medicinal chemistry.[1][2]

| Arylamine | Aromatic Aldehyde | Cyclic Ketone | Yield (%) |

| Aniline | Benzaldehyde | Cyclohexanone | 72 |

| 4-Methoxyaniline | 4-Chlorobenzaldehyde | Cyclohexanone | 75 |

| 4-Chloroaniline | Benzaldehyde | Cyclopentanone | 68 |

| Naphthylamine | 4-Nitrobenzaldehyde | Cyclohexanone | 70 |

Michael Addition of Indoles to Enones

CSA effectively catalyzes the Michael addition of indoles to α,β-unsaturated ketones, a crucial carbon-carbon bond-forming reaction for the synthesis of various natural products and pharmaceuticals. The reaction proceeds with excellent yields under mild conditions.[3]

| Indole | Enone | Yield (%) |

| Indole | Chalcone | 92 |

| 2-Methylindole | Benzylidenacetone | 95 |

| 5-Bromoindole | Chalcone | 90 |

| Indole | 4-Chlorobenzylideneacetone | 93 |

Asymmetric Aldol Reaction (with Proline Co-catalyst)

In combination with L-proline, D-camphorsulfonic acid can act as a co-catalyst in asymmetric direct aldol reactions, affording chiral β-hydroxy ketones with good to excellent enantioselectivity.

| Aldehyde | Ketone | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) |

| 4-Nitrobenzaldehyde | Cyclohexanone | 85:15 | 92 (anti) | 88 |

| 4-Chlorobenzaldehyde | Acetone | - | 85 | 75 |

| Benzaldehyde | Cyclohexanone | 80:20 | 88 (anti) | 82 |

| 2-Naphthaldehyde | Acetone | - | 89 | 78 |

Experimental Protocols

General Procedure for the Synthesis of Fused Quinolines

A mixture of an arylamine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a cyclic ketone (1.2 mmol) is dissolved in acetonitrile (10 mL). To this solution, (±)-camphor-10-sulfonic acid (0.1 mmol, 10 mol%) is added. The reaction mixture is then heated to reflux and stirred for the appropriate time (monitored by TLC). After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired fused quinoline derivative.[1]

General Procedure for the Michael Addition of Indoles to Enones

To a solution of indole (1.0 mmol) and an α,β-unsaturated ketone (1.2 mmol) in a suitable solvent (e.g., ethanol/water mixture), camphorsulfonic acid (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature until the indole is consumed (as monitored by TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 3-substituted indole derivative.[3]

Detailed Experimental Protocol for a CSA-Mediated Ugi Four-Component Reaction

In a round-bottom flask, 2-amino-5-chlorobenzoic acid (1.0 equiv), benzaldehyde (1.2 equiv), and tert-butyl isocyanide (1.1 equiv) are dissolved in methanol (0.5 M). The mixture is stirred at room temperature for 24 hours. After this period, the solvent is removed under reduced pressure. To the resulting Ugi-adduct, 1,2-dichloroethane (0.1 M) and camphorsulfonic acid (2.0 equiv) are added. The reaction mixture is then heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired functionalized 2-quinolone derivative.[4]

Visualizing the Mechanism: Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key CSA-catalyzed reactions.

General Brønsted Acid Catalysis Workflow

Caption: General workflow of CSA catalysis.

Mechanism of Michael Addition of Indole to an Enone

Caption: CSA-catalyzed Michael addition.

Proposed Mechanism for Fused Quinoline Synthesis

Caption: CSA-catalyzed quinoline synthesis.

Conclusion

Camphorsulfonic acid stands out as a highly effective and versatile organocatalyst. Its strong Brønsted acidity, coupled with its chiral nature, enables a wide array of synthetic transformations with high efficiency and, in many cases, excellent stereocontrol. The straightforward reaction conditions, often at room temperature and with low catalyst loading, further enhance its appeal from a green chemistry perspective. For researchers and professionals in drug development, a thorough understanding of the mechanistic principles and practical applications of CSA is essential for the design of novel and efficient synthetic routes to complex molecular targets. The data and protocols presented in this guide provide a solid foundation for the successful implementation of camphorsulfonic acid catalysis in the laboratory.

References

- 1. Camphorsulfonic Acid Catalyzed One-Pot Three-Component Reaction for the Synthesis of Fused Quinoline and Benzoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Camphorsulfonic Acid Catalyzed One-Pot Three-Component Reaction for the Synthesis of Fused Quinoline and Benzoquinoline Derivatives. | Semantic Scholar [semanticscholar.org]

- 3. eurekalert.org [eurekalert.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Key Applications of Chiral Camphorsulfonic Acid Derivatives

Chiral camphorsulfonic acid (CSA) and its derivatives are organosulfur compounds derived from camphor, a readily available natural product.[1][2] As strong, chiral Brønsted acids, they have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure compounds.[1][3] This guide provides a detailed overview of the core applications of chiral CSA derivatives, focusing on their roles as resolving agents, catalysts in asymmetric synthesis, and versatile chiral building blocks.

Chiral Resolution of Racemates

The most common and well-established application of chiral CSA is in the resolution of racemic mixtures, particularly amines and other cationic compounds.[1][4] This method relies on the formation of diastereomeric salts between the racemic base and the enantiomerically pure camphorsulfonic acid. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

The general principle involves dissolving the racemic mixture and a sub-stoichiometric amount (often around 0.5 equivalents) of a single enantiomer of CSA in a suitable solvent.[5] The less soluble diastereomeric salt preferentially crystallizes from the solution, leaving the more soluble diastereomer in the mother liquor. After separation by filtration, the chiral amine can be recovered from the salt by treatment with a base, and the CSA can be recycled.[4][6] This technique is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), including devazepide and osanetant.[1]

The efficiency of chiral resolution using CSA is highly dependent on the substrate, the specific CSA derivative used, the solvent system, and the crystallization conditions. The following table summarizes quantitative data from various resolution experiments.

| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| 2,3-Diphenylpiperazine | (1S)-(+)-10-CSA | Dichloromethane | 25% (precipitate) | 98% (R,R) | [7][8] |

| 2,3-Diphenylpiperazine | (1S)-(+)-10-CSA | Dichloromethane | 62% (filtrate) | 73% (S,S) | [7][8] |

| Diethanolamine derivative | (-)-CSA | Acetone | 70% (precipitate) | >99% (R,R) | [6] |

| Diethanolamine derivative | (-)-CSA | Acetone | 70% (filtrate) | 79% (S,S) | [6] |

| N-Protected L-738,372 | (+)-CSA | n-Butyl Acetate | N/A | 95% | [9] |

| 3-Amino-diazepin-2-one | (1S)-(+)-10-CSA | Isopropyl Acetate / Acetonitrile | N/A | >99.5% (S) | [5] |

This protocol is adapted from the procedure for the resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid.[7]

-

Salt Formation: Take (1S)-(+)-10-camphorsulfonic acid (4.65 g, 20 mmol) and (±)-2,3-diphenylpiperazine (2.4 g, 10 mmol) in dichloromethane (100 mL).

-

Crystallization: Stir the contents at 25°C for 24 hours.

-

Separation: Filter the resulting precipitate (Precipitate I).

-

Isolation of Enantiomer 1: Suspend Precipitate I in a mixture of dichloromethane and aqueous sodium carbonate (2M). Stir until dissolution is complete. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic extracts, wash with brine, dry over anhydrous K2CO3, and evaporate the solvent to obtain (R,R)-2,3-diphenylpiperazine. The reported enantiomeric excess for this fraction is 98%.[7]

-

Isolation of Enantiomer 2: Concentrate the filtrate from step 3 to approximately 50 mL and stir for another 12 hours. Filter the newly formed precipitate (Precipitate II). Treat this precipitate with base as described in step 4 to yield (S,S)-2,3-diphenylpiperazine. The reported enantiomeric excess for this fraction is 73%.[7]

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. ias.ac.in [ias.ac.in]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. US5457201A - Chiral resolution process - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Amines Using (1R)-(-)-10-Camphorsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Principles

Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] This method is predicated on the reaction of a racemic base, such as an amine, with an enantiomerically pure acid, in this case, (1R)-(-)-10-Camphorsulfonic acid ((-)-CSA). This reaction yields a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most notably solubility.[1] This difference allows for their separation through fractional crystallization. Subsequently, the desired enantiomerically pure amine can be regenerated from the isolated diastereomeric salt.[1]

This compound is an effective chiral resolving agent for racemic bases due to its ability to form crystalline diastereomeric salts.[1] The success of this resolution technique relies on several key factors, including the choice of solvent, the temperature profile of the crystallization, and the stoichiometry of the resolving agent. Optimization of these parameters is crucial for achieving high diastereomeric and enantiomeric excess.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral resolution of amines using 10-Camphorsulfonic acid (CSA).

Table 1: Resolution of 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol

| Resolving Agent | Amine Enantiomer | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

| (-)-CSA | R,R (-) | Acetone | 70 | >99 |

| (-)-CSA | S,S (+) | Acetone | 70 | 79 |

Data sourced from a study on the resolution of a racemic diethanolamine derivative.[2]

Table 2: Resolution of (±)-trans-2,3-diphenylpiperazine

| Resolving Agent | Amine Enantiomer | Solvent | Molar Ratio (Amine:CSA) | Enantiomeric Excess (ee%) |

| (1S)-(+)-10-CSA | (R,R)-(+) | Dichloromethane | 1:2 | 98 |

Note: This data uses the enantiomer of the specified resolving agent, but illustrates a typical outcome. Data sourced from a study on the resolution of (±)-trans-2,3-diphenylpiperazine.[3]

Table 3: Resolution of 3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

| Resolving Agent | Amine Enantiomer | Solvent System | Yield (%) | Enantiomeric Purity (%) |

| (1S)-(+)-CSA | 3-S-amine | Isopropyl acetate / Acetonitrile | ~83 | >99.5 |

Note: This data uses the enantiomer of the specified resolving agent. The process also involved in situ racemization of the unwanted enantiomer. Data sourced from a patent on the process.[4]

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine

This protocol outlines the general steps for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.

Materials:

-

Racemic amine

-

This compound ((-)-CSA)

-

Screening solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)[1][3][4]

-

Aqueous base solution (e.g., 2M NaOH or Na2CO3)[3]

-

Anhydrous drying agent (e.g., K2CO3, Na2SO4)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of the racemic amine in a suitable solvent.

-

In a separate flask, dissolve 0.5 to 2.0 equivalents of this compound in the same solvent.[3][5] The optimal stoichiometry should be determined experimentally.

-

Combine the two solutions and stir at room temperature. The formation of a precipitate may occur over several hours.[1]

-

-

Fractional Crystallization:

-

Collect the precipitate (the less soluble diastereomeric salt) by vacuum filtration.

-

The filtrate contains the more soluble diastereomeric salt, which is enriched in the other enantiomer of the amine.[1]

-

To improve the purity of the isolated salt, recrystallization from a suitable solvent may be performed. This can be repeated until a constant optical rotation is achieved.

-

-

Recovery of the Enantiomerically Pure Amine:

-

Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous base solution (e.g., 2M Na2CO3).[3]

-

Stir the mixture until the solid dissolves completely, indicating the salt has been broken.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., 2 x 10 mL).[3]

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., K2CO3).[1]

-

Evaporate the solvent under reduced pressure to yield the enantiomerically pure amine.

-

-

Analysis:

-

Determine the yield of the recovered enantiomer.

-

Measure the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.[1]

-

Specific Protocol: Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid

This protocol is adapted from a literature procedure and uses the enantiomer of the specified resolving agent, but the principles are identical.

Materials:

-

(±)-trans-2,3-diphenylpiperazine (10.0 mmol, 2.4 g)

-

(1S)-(+)-10-Camphorsulfonic acid (20.0 mmol, 4.65 g)[3]

-

Dichloromethane (CH2Cl2) (100 mL)[3]

-

Aqueous Sodium Carbonate (2M Na2CO3)[3]

Procedure:

-

Salt Formation and Crystallization:

-

In a suitable flask, combine 10.0 mmol of (±)-trans-2,3-diphenylpiperazine and 20.0 mmol of (1S)-(+)-10-camphorsulfonic acid in 100 mL of dichloromethane.[1][3]

-

Stir the mixture at room temperature (25°C) for 24 hours. A precipitate will form during this time.[1][3]

-

Collect the precipitate (the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid) by vacuum filtration.[1]

-

-

Recovery of (R,R)-(+)-2,3-diphenylpiperazine:

-

Suspend the collected precipitate in a mixture of dichloromethane and 2M aqueous Na2CO3.

-

Stir the mixture until all the solid dissolves.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.[1]

-

Combine the organic extracts, wash with brine, and dry over anhydrous K2CO3.[1]

-

Evaporate the solvent under reduced pressure to yield (R,R)-(+)-2,3-diphenylpiperazine.

-

-

Analysis:

-

The reported enantiomeric excess (ee) for the (R,R)-enantiomer obtained from the precipitate is 98%.[3]

-

Visualized Workflows and Relationships

Caption: Experimental workflow for chiral resolution of amines.

Caption: Logical relationship of key steps in chiral resolution.

References

Application Notes and Protocols for Diastereomeric Salt Formation with (1R)-(-)-10-Camphorsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chiral resolution of racemic compounds, particularly amines, through diastereomeric salt formation using (1R)-(-)-10-Camphorsulfonic acid ((1R)-(-)-10-CSA). Diastereomeric salt formation is a robust and scalable technique for separating enantiomers, which is a critical step in drug development and fine chemical synthesis due to the often differing pharmacological activities of enantiomers. This application note details the underlying principles, a step-by-step experimental protocol, methods for optimizing the resolution, and quantitative data from a representative resolution.

Introduction

Chiral molecules, or enantiomers, are non-superimposable mirror images that share identical physical properties in an achiral environment, making their separation a significant challenge. However, in a chiral environment, such as the human body, enantiomers can exhibit vastly different biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even toxic. Consequently, the production of enantiomerically pure compounds is a crucial requirement in the pharmaceutical industry.

One of the most effective and widely employed methods for resolving racemic mixtures is the formation of diastereomeric salts. This technique involves reacting a racemic compound with an enantiomerically pure resolving agent. The resulting diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

This compound is a highly effective chiral resolving agent due to its strong acidity, conformational rigidity, and the presence of multiple chiral centers, which facilitate the formation of well-defined, crystalline diastereomeric salts with a variety of racemic bases.

Principle of the Method

The core principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic base, for instance, a (±)-amine, is reacted with an enantiomerically pure acid like (1R)-(-)-10-CSA, two diastereomeric salts are formed:

-

(R)-amine • (1R)-(-)-10-CSA

-

(S)-amine • (1R)-(-)-10-CSA

These diastereomeric salts are not mirror images and therefore have different physical properties, including melting points, boiling points, and, most importantly for this application, solubilities in a given solvent. By exploiting this difference in solubility, one of the diastereomeric salts can be selectively crystallized from the solution. The less soluble diastereomeric salt is then isolated by filtration, and the desired enantiomer of the amine is regenerated by treatment with a base to break the salt.

Experimental Protocol

This section provides a generalized protocol for the diastereomeric salt resolution of a racemic amine using (1R)-(-)-10-CSA. It is important to note that the optimal conditions, particularly the choice of solvent, may vary for different substrates.